1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-4-2-6-14(8-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-7-3-5-13(19)9-15/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNCWKOSRRULPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 3-methylbenzaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with thiourea to form the corresponding thioamide intermediates.
Cyclization: The thioamide intermediates are then cyclized under acidic conditions to form the thieno[3,4-d]imidazole core.
Oxidation: The final step involves the oxidation of the thieno[3,4-d]imidazole core to introduce the 5,5-dioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the thieno[3,4-d]imidazole core.
Reduction: Reduction reactions can be used to modify the bromophenyl and methylphenyl groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thieno[3,4-d]imidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
Aryl substituents (halogen vs. alkyl vs. trifluoromethyl groups).
Substituent positions (meta, para, ortho).
Additional functional groups (e.g., allyl, thione).
Data Table: Comparative Analysis
Detailed Findings
Electronic Effects: Bromine (meta) in the target compound provides moderate electron withdrawal, while fluorine (para) in increases polarity. Methyl groups (m-tolyl in target, o/p-tolyl in ) donate electrons, reducing reactivity but enhancing lipophilicity.
Allyl substituents () increase molecular flexibility but may reduce stability.
Physicochemical Properties :
- Sulfone groups (5,5-dioxide) universally enhance solubility and stability across analogs.
- Thione-containing derivatives () exhibit higher reactivity due to sulfur’s nucleophilicity.
Thermal Stability :
- The trifluoromethyl derivative has the highest predicted boiling point (559°C), attributed to strong intermolecular forces from the CF₃ group.
Biological Activity
1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, identified by its CAS number 879929-93-8, is a synthetic organic compound belonging to the thieno[3,4-d]imidazole class. This compound has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17BrN2O3S, with a molecular weight of 421.31 g/mol. The structure features a fused thieno and imidazole ring system, which is crucial for its biological activity. The presence of bromine and methyl groups on the phenyl rings may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis typically involves several steps:
- Condensation : Starting materials such as 3-bromobenzaldehyde and 3-methylbenzaldehyde undergo condensation with thiourea to form thioamide intermediates.
- Cyclization : These intermediates are cyclized under acidic conditions to form the thieno[3,4-d]imidazole core.
- Oxidation : The final step involves oxidation to introduce the 5,5-dioxide functionality.
The reaction conditions require careful control of temperature and pH to optimize yields. Common reagents include strong acids for cyclization and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation .
Antimicrobial Activity
Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the substituents can enhance their efficacy against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Thieno[3,4-d]imidazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific interactions with enzymes or receptors that regulate these pathways are critical for its anticancer activity .
The mechanism of action involves binding to specific molecular targets within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to altered cellular processes such as apoptosis or cell cycle arrest. Detailed studies are necessary to elucidate these interactions fully .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thieno[2,3-c]pyrazole compounds against various microorganisms. The results indicated significant inhibition of microbial growth compared to controls .
- Anticancer Studies : Research involving thieno[3,4-d]imidazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through caspase activation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
